Celestolide-d6: Chemical Structure, Molecular Weight, and Application as an Internal Standard in Analytical Workflows
Celestolide-d6: Chemical Structure, Molecular Weight, and Application as an Internal Standard in Analytical Workflows
Executive Summary
Celestolide (ADBI) is a synthetic polycyclic musk widely utilized in consumer fragrances, leading to its ubiquitous presence as an environmental contaminant. To accurately quantify its concentration in complex matrices (e.g., wastewater, soil, biological fluids), drug development professionals and analytical chemists rely on its stable isotope-labeled counterpart, Celestolide-d6 . This technical guide explores the structural chemistry, molecular weight causality, and field-proven protocols for deploying Celestolide-d6 as a self-validating internal standard in GC-MS/MS workflows.
Structural Chemistry & Physicochemical Causality
Celestolide-d6 is the deuterated isotopologue of native Celestolide (4-acetyl-1,1-dimethyl-6-tert-butylindane)[1]. The structural engineering of this compound involves the targeted substitution of six protium (hydrogen) atoms with deuterium atoms[2].
The Causality of Mass Shifting: The fundamental purpose of this isotopic substitution is to create a sufficient mass difference between the target analyte and the internal standard (IS) without altering the molecule's lipophilicity or thermodynamic properties.
-
The native Celestolide molecule (C₁₇H₂₄O) has a molecular weight of 244.37 g/mol .
-
The substitution of six hydrogen atoms (approx. 1.008 Da each) with six deuterium atoms (approx. 2.014 Da each) generates a precise mass shift of +6.04 Da.
-
Consequently, Celestolide-d6 possesses a molecular formula of C₁₇H₁₈D₆O and an exact molecular weight of 250.41 g/mol [2].
This +6 Da shift is analytically critical: it completely isolates the internal standard's signal from the naturally occurring isotopic envelope (M+1, M+2) of the native analyte, preventing cross-talk and ensuring absolute quantitative accuracy[3].
Quantitative Data Summary
Table 1: Physicochemical Comparison of Native Celestolide and Celestolide-d6
| Parameter | Native Celestolide (Target) | Celestolide-d6 (Internal Standard) |
| CAS Number | 13171-00-1 | 2733264-86-1 |
| Molecular Formula | C₁₇H₂₄O | C₁₇H₁₈D₆O |
| Molecular Weight | 244.37 g/mol | 250.41 g/mol |
| Mass Shift (Δm) | N/A | +6.04 Da |
| Primary MS Quantifier Ion | m/z 244.2 | m/z 250.2 |
Field-Proven Insights: The Chromatographic Isotope Effect
While Celestolide-d6 is an ideal internal standard, Senior Application Scientists must account for the chromatographic isotope effect during method development.
Because the C-D bond is slightly shorter and less polarizable than the C-H bond, heavily deuterated compounds exhibit marginally weaker dispersive interactions with the stationary phase of a GC column compared to their native counterparts. As a result, Celestolide-d6 may elute fractions of a second earlier than native Celestolide.
Causality & Mitigation: To prevent peak integration errors caused by this slight retention time shift, the mass spectrometer's Multiple Reaction Monitoring (MRM) acquisition windows must be widened symmetrically around the expected retention time. This ensures that sufficient data points (ideally >15 points across the peak) are captured simultaneously for both m/z 244 and m/z 250, maintaining the integrity of the peak area ratio[1].
Self-Validating Protocol: GC-MS/MS Quantification Workflow
The following step-by-step methodology details the extraction and quantification of Celestolide from environmental water samples. This protocol is designed as a self-validating system : by calculating the absolute recovery of the internal standard, the analyst can instantly verify the efficiency of the extraction and the absence of severe matrix suppression[3].
Phase 1: Sample Preparation & Spiking
-
Standard Preparation: Dissolve Celestolide-d6 powder in MS-grade hexane to yield a 1.0 mg/mL primary stock solution[2]. Dilute serially to create a working spike solution of 100 ng/mL.
-
Pre-Extraction Spiking: Inject exactly 50 µL of the 100 ng/mL Celestolide-d6 working solution into 1 L of the raw environmental water sample.
-
Causality: Spiking prior to any sample manipulation ensures the internal standard undergoes the exact same kinetic and thermodynamic losses (e.g., adsorption to glassware, incomplete partitioning) as the native analyte.
-
Phase 2: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge with 5 mL dichloromethane (DCM), followed by 5 mL methanol, and 5 mL MS-grade water.
-
Causality: This establishes an active phase boundary that maximizes the retention of highly non-polar polycyclic musks.
-
-
Sample Loading: Pass the 1 L spiked water sample through the cartridge at a controlled flow rate of 5 mL/min. Wash with 5 mL of 5% methanol in water to elute highly polar interferences.
-
Elution & Concentration: Elute the retained musks with 10 mL of Hexane:DCM (1:1, v/v). Evaporate the eluate under a gentle stream of high-purity nitrogen to exactly 1.0 mL.
Phase 3: GC-MS/MS Acquisition & Validation
-
Injection: Inject 1 µL of the concentrated extract into the GC-MS/MS system operating in MRM mode.
-
MRM Transitions: Monitor the native Celestolide transition (m/z 244.2 → 229.2) and the Celestolide-d6 transition (m/z 250.2 → 235.2)[1].
-
System Self-Validation: Calculate the absolute recovery of Celestolide-d6 by comparing its peak area in the extracted sample to the peak area of a neat solvent standard at the same concentration.
-
Validation Rule: Absolute recovery must fall between 70% and 120%. If it falls outside this range, the extraction protocol must be re-optimized to address matrix breakthrough or ionization suppression.
-
Workflow Visualization
Fig 1: GC-MS/MS sample preparation and self-validating analytical workflow using Celestolide-d6.
